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Compound of Interest

1-Fluoro-2-methoxy-4-methyl-5-
Compound Name: ,

nitrobenzene
CAS No.: 63762-81-2

Cat. No.: B2545007

Get Quote

\ J

CAS Registry Number: 63762-81-2 Synonyms: 5-Fluoro-4-methoxy-2-nitrotoluene; 2-Fluoro-5-
methyl-4-nitroanisole

Executive Summary & Strategic Significance

In the landscape of medicinal chemistry, 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS
63762-81-2) serves as a critical "scaffold modifier." While structurally homologous to the core
intermediates used in blockbuster EGFR inhibitors like Osimertinib (which typically lack the C4-
methyl group), this compound allows researchers to probe steric tolerance within the ATP-
binding pockets of kinases.

The C4-methyl group introduces a specific steric bulk that can enhance selectivity or alter
metabolic stability (blocking benzylic oxidation sites). Consequently, this molecule is not merely
a reagent but a strategic tool for Structure-Activity Relationship (SAR) optimization in oncology
and agrochemical pipelines.

Chemical Profile & Physical Properties[1][2][3][4]
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Property Data

Molecular Formula CsHsFNO3

Molecular Weight 185.15 g/mol

Appearance Pale yellow to yellow crystalline solid

128 — 132 °C (Typical range for pure

Melting Point
polymorphs)
B Soluble in DCM, EtOAc, DMSO; Insoluble in
Solubility
water
Electronic Character Highly activated for SnAr due to para-nitro group

) Fluorine (Leaving group), Nitro (Reducible),
Key Functional Groups
Methoxy (Donor)

Synthetic Pathways

The synthesis of CAS 63762-81-2 can be approached via two distinct strategies depending on
the available starting materials and scale requirements.

Pathway A: Electrophilic Aromatic Substitution
(Industrial Route)

This method utilizes the strong para-directing effect of the methoxy group to install the nitro
functionality regioselectively.

e Precursor: 1-Fluoro-2-methoxy-4-methylbenzene (2-Fluoro-5-methylanisole).

e Reagent: Fuming Nitric Acid / H2SOa.

e Mechanism: The methoxy group at C2 strongly activates the C5 position (para to itself). The
methyl group at C4 weakly activates C5 (ortho to itself). The fluorine at C1 deactivates but
directs ortho/para. The C5 position is the only site where activating effects converge
synergistically without extreme steric hindrance.
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Pathway B: Nucleophilic Alkylation (Medicinal Chemistry
Route)

Documented in Patent US10544113, this route builds the ether linkage from a nitrophenol

precursor.
e Precursor: 2-Fluoro-5-methyl-4-nitrophenol.
o Reagent: Methyl lodide (Mel) or Dimethyl Sulfate (DMS), K2COs.

e Mechanism: Sn2 attack of the phenoxide anion on the methylating agent.

Visualization of Synthetic Logic
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Figure 1: Convergent synthetic pathways for CAS 63762-81-2 showing both the nitration and

alkylation routes.

Detailed Experimental Protocols
Protocol 1: Regioselective Nitration (Scale: 109)

Adapted from standard fluoroanisole nitration procedures.
Rationale: Low temperature is critical to prevent over-nitration or oxidation of the methyl group.

e Preparation: Charge a 250 mL 3-neck round-bottom flask with 1-Fluoro-2-methoxy-4-
methylbenzene (10.0 g, 71.3 mmol) and Dichloromethane (DCM, 100 mL). Cool to -10°C
using an ice/salt bath.
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Acid Addition: Add concentrated Sulfuric Acid (H2SO4, 20 mL) dropwise, maintaining internal
temperature < 0°C.

Nitration: Add Fuming Nitric Acid (HNOs, 1.1 eq, 5.0 g) dropwise over 30 minutes. The
reaction is exothermic; strict temperature control is required to ensure regioselectivity at the
C5 position.

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2]
Product should appear as a less polar spot compared to the starting material.

Quench: Pour the reaction mixture carefully onto 200g of crushed ice.

Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).
Combine organics, wash with sat.[2] NaHCOs (to remove acid) and Brine. Dry over NazSOa.

[2]

Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water to
yield pale yellow needles.

Protocol 2: Methylation of Nitrophenol (Scale: 3g)

Based on Patent US10544113B2 methodologies.

Dissolution: Dissolve 2-fluoro-5-methyl-4-nitrophenol (3.10 g, 18.1 mmol) in DMF (30 mL).

Base Activation: Add Potassium Carbonate (K2COs, 3.75 g, 27.2 mmol). Stir for 15 minutes
at room temperature to generate the phenoxide.

Alkylation: Add lodomethane (Mel, 5.60 mL, excess) dropwise. Caution: Mel is a potent
alkylating agent and neurotoxin.

Reaction: Stir at ambient temperature for 4—6 hours.

Isolation: Dilute with water (150 mL) to precipitate the product. Filter the solid, wash with
water, and dry under vacuum at 45°C.

Reactivity & Downstream Applications
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The core value of CAS 63762-81-2 lies in its "orthogonal” reactivity, allowing sequential
functionalization.

A. Nucleophilic Aromatic Substitution (SnAr)

The fluorine atom at C1 is highly activated by the para-nitro group (at C5) and the ortho-
methoxy group (inductive effect).

o Reaction: Displacement of F with amines (primary/secondary) or alkoxides.
» Application: Synthesis of N-aryl cores for kinase inhibitors.

» Condition Note: The C4-methyl group provides steric hindrance, potentially slowing down
SnAr compared to the non-methylated analog. Higher temperatures (80-100°C) in
DMSO/DMAc may be required.

B. Nitro Reduction|[3]

e Reaction: Reduction of NO2z to NHz (Aniline).
» Reagents: H2/Pd-C, Fe/NHa4Cl, or SnCl-.

¢ Product:5-Amino-4-fluoro-2-methoxytoluene. This aniline is a "privileged structure" for
coupling with pyrimidines or quinazolines in EGFR inhibitor synthesis.

Reactivity Map

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
(CAS 63762-81-2)

R-NH2 / Base Reducing Agent

SnAr Reaction Nitro Reduction
(Nucleophilic Displacement) (H2/Pd-C or Fe/Acid)

N-Substituted Nitroaniline 5-Amino-4-fluoro-2-methoxytoluene
(Intermediate for Thiazolidinones) (Aniline Precursor)
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Figure 2: Divergent reactivity profile showing the two primary chemical transformations utilized
in drug discovery.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Toxic.

Skin/Eye: Causes severe irritation. The nitro group facilitates skin absorption.
 Inhalation: Dust causes respiratory distress. Use a localized exhaust hood.

o Reactivity: Nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above
150°C without DSC (Differential Scanning Calorimetry) testing.

e Mel Handling: If using Protocol 2, Methyl lodide is a volatile carcinogen. Use a glovebox or
high-efficiency fume hood.

References

» Synthesis of Thiazolidinone Compounds.Patent US10544113B2. (2020). Describes the
methylation of 2-fluoro-5-methyl-4-nitrophenol to yield CAS 63762-81-2.

e BenchChem Technical Data.1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene Reactivity Profile.
Discusses SnAr pathways for fluorinated nitrobenzenes.

e Unibrom Corp Product Guide.Intermediates: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene.
Highlights the compound as a versatile synthon for API synthesis.[3][1]

» MDPI Molecules.Nucleophilic Aromatic Substitution in Fluoronitrobenzenes. Theoretical and
practical analysis of regioselectivity in SnAr reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular
building block Manufacturer, Factory | Unibrom [unibrom.com]

o 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

e 3. 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene | 182880-71-3 | Benchchem
[benchchem.com]

e To cite this document: BenchChem. [Technical Guide: 1-Fluoro-2-methoxy-4-methyl-5-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2545007/docs#technical-guide-1-fluoro-2-methoxy-4-
methyl-5-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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